Diethyl succinate

Description

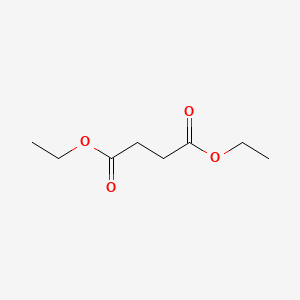

Diethyl succinate (CAS No. 123-25-1), the diethyl ester of succinic acid, is a colorless liquid with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. It is characterized by low water solubility but miscibility in organic solvents, making it a versatile compound in industrial and research applications . Key uses include:

- Polymer synthesis: As a monomer in enzymatic polycondensation reactions to produce biodegradable copolymers like poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) .

- Pharmaceutical research: Modulation of macrophage polarization and inflammatory responses via mitochondrial fission and ROS reduction .

- Food analysis: Interference in GC-MS detection of ethyl carbamate, necessitating specialized cleanup protocols .

- Perfumery: Contribution to fruity and fermentative aromas in flavor formulations .

Its cell-permeable nature distinguishes it from non-permeable succinate salts (e.g., disodium succinate), enabling unique biological effects .

Structure

3D Structure

Properties

IUPAC Name |

diethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMROQRQHGEIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038732 | |

| Record name | Diethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with faint pleasant odour | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.00 to 218.00 °C. @ 760.00 mm Hg, 217 °C | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

90 °C c.c. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

19.1 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, 1 mL in 50 mL water; miscible in alcohol, ether, oils | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.04 g/cm³, 1.031-1.041 | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.01 | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], Vapor pressure, kPa at 55 °C: 0.133 | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

123-25-1 | |

| Record name | Diethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP55C13DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-21 °C | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl succinate is typically synthesized through the Fischer esterification of succinic acid and ethanol. The reaction involves heating succinic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound and water .

Industrial Production Methods: In industrial settings, the preparation of this compound involves a continuous process where succinic acid and ethanol are reacted under controlled conditions. The process includes steps such as esterification, distillation, and purification to obtain high-purity this compound .

Types of Reactions:

Acyloin Condensation: this compound undergoes acyloin condensation to form 2-hydroxycyclobutanone.

Condensation with Oxalate Esters: It serves as a precursor to ketoglutaric acid through condensation with oxalate esters.

Stobbe Condensation: this compound is a reagent in the Stobbe condensation, producing diethylsuccinoylsuccinate, a precursor to dyes and pigments.

Common Reagents and Conditions:

Acyloin Condensation: Chlorotrimethylsilane is used as a trapping agent.

Stobbe Condensation: Base-induced conditions are employed.

Major Products:

- 2-Hydroxycyclobutanone

- Ketoglutaric Acid

- Diethylsuccinoylsuccinate

Scientific Research Applications

Applications in Organic Synthesis

Diethyl succinate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Pharmaceuticals : Acts as an intermediate in drug formulations, enhancing bioavailability and stability .

- Plasticizers : Used to improve flexibility and durability in plastics, particularly in packaging materials .

Table 1: Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug formulations |

| Plasticizers | Enhances flexibility in plastic products |

| Solvent | Excellent solvent for polar and non-polar compounds |

Role in the Food and Fragrance Industries

In the food industry, this compound is recognized for its flavoring properties. It imparts a fruity aroma desirable in various food products and is also used as a fragrance enhancer in perfumes.

Table 2: Flavor and Fragrance Applications

| Industry | Application Type | Characteristics |

|---|---|---|

| Food | Flavoring Agent | Fruity aroma |

| Fragrance | Fragrance Enhancer | Enhances scent profiles |

Pharmaceutical Research

Recent studies have highlighted this compound's role in modulating biological processes. For instance, it has been shown to influence microglial polarization, potentially offering neuroprotective effects by reducing pro-inflammatory responses . This suggests its potential application in treating neurodegenerative diseases.

Case Study: Neuroprotection

- Study Focus : Effects on microglial cells

- Findings : Reduced mitochondrial fission and reactive oxygen species (ROS) levels, indicating potential therapeutic benefits in inflammation-related conditions .

Environmental Applications

This compound's low volatility and biodegradable nature make it suitable for environmentally friendly applications. It can serve as a solvent in green chemistry processes, facilitating reactions while minimizing environmental impact.

Mechanism of Action

Diethyl succinate exerts its effects by modulating mitochondrial activity and reducing reactive oxygen species production. It prevents the conversion of microglia into the pro-inflammatory M1 phenotype induced by lipopolysaccharide. This protective effect is independent of the succinate receptor and is mediated by reduced mitochondrial fission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl succinate is compared to structurally analogous diesters below, focusing on physicochemical properties, reactivity, and applications.

Succinate Diesters with Varying Alkyl Chains

- Structural Impact : Longer alkyl chains (e.g., dioctyl) increase hydrophobicity, reducing water solubility but enhancing compatibility with polymers .

- Reactivity : this compound’s intermediate chain length balances reactivity and solubility, favoring enzymatic polymerization over bulkier analogs .

Diethyl Esters of Other Dicarboxylic Acids

*Relative extraction efficiency for butyric acid from aqueous solutions.

- Functional Differences : this compound outperforms malonate in extraction due to optimal partition coefficients . Glutarate and adipate, with longer carbon chains, show comparable efficiency but differ in selectivity for larger carboxylic acids (e.g., propionic acid) .

Pharmacological Analogs

- Doxylamine succinate (CAS 562-10-7): A succinate salt used as an antihistamine, distinct from this compound in ionic form and medical applications .

- Disodium succinate: Non-permeable succinate form with contrasting roles in macrophage activation compared to this compound .

Key Research Findings

Anti-Inflammatory Effects : this compound suppresses pro-inflammatory mediators (IL-6, TNF-α) in macrophages, contrasting with disodium succinate’s pro-inflammatory role .

GC-MS Interference : this compound co-elutes with ethyl carbamate in fermented foods, requiring dichloromethane-hexane cleanup for accurate quantification .

Polymer Synthesis : Enzymatic polycondensation with 1,4-butanediol yields PBS-DLS copolymers with tunable crystallinity (25,000 g/mol molecular weight) .

Mitochondrial Modulation : Reduces ROS and mitochondrial fission in microglia independently of SUCNR1 receptors .

Biological Activity

Diethyl succinate (DES) is an ester of succinic acid that has garnered attention for its diverse biological activities. This compound is not only used in industrial applications but also exhibits significant effects in biological systems, particularly in inflammation modulation, antioxidant activity, and cellular signaling pathways. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Inflammation Modulation

This compound has been shown to play a crucial role in modulating inflammatory responses. Research indicates that it can suppress the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism involves the inhibition of macrophage activation, which is mediated through the accumulation of succinate due to the inhibition of succinate dehydrogenase (SDH) . This results in a dose-dependent reduction in inflammatory mediator expression.

Table 1: Effects of this compound on Inflammatory Mediators

| Mediator | Control Level | DES Treatment Level | % Reduction |

|---|---|---|---|

| IL-6 | 100% | 5 mM | 45% |

| TNF-α | 100% | 5 mM | 50% |

| Nitric Oxide | 100% | 5 mM | 40% |

Microglial Activation

In neuroinflammatory contexts, this compound has demonstrated protective effects on microglial cells. It decreases the M1 pro-inflammatory microglial population while preserving the M2 anti-inflammatory phenotype. Studies show that DES treatment leads to reduced reactive oxygen species (ROS) production and prevents morphological changes associated with M1 activation . This suggests a potential therapeutic application for DES in neurodegenerative diseases characterized by chronic inflammation.

Figure 1: Impact of this compound on Microglial Polarization

Microglial Polarization

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cell types, contributing to cellular protection against damage caused by free radicals. The mechanism involves the modulation of mitochondrial dynamics, specifically reducing mitochondrial fission and enhancing the phosphorylation of dynamin-related protein (DRP1), which is crucial for maintaining mitochondrial integrity .

Table 2: Antioxidant Effects of this compound

| Treatment | ROS Level (Mean ± SE) | % Reduction |

|---|---|---|

| Control | 2000 ± 150 | - |

| DES (5 mM) | 1200 ± 100 | 40% |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound in various contexts:

- Inflammatory Response in Macrophages : A study demonstrated that pre-treatment with this compound significantly inhibited LPS-induced inflammatory cytokine production in primary macrophages, highlighting its potential as an anti-inflammatory agent .

- Neuroprotection : Another study focused on primary microglial cells indicated that this compound not only reduced pro-inflammatory markers but also prevented morphological changes associated with neuroinflammation .

- Cellular Dynamics : Research involving mitochondrial dynamics revealed that this compound treatment led to decreased ROS levels and improved mitochondrial morphology, suggesting a protective role against oxidative stress .

Chemical Reactions Analysis

Stobbe Condensation

The Stobbe condensation is a key reaction involving Diethyl succinate, where it reacts with aldehydes or ketones in the presence of a metal alkoxide (e.g., sodium ethoxide) to form alkylidene succinic acid derivatives .

Reaction Details :

-

Example : Benzophenone reacts with this compound to form a half-ester salt intermediate, which undergoes hydrolysis to yield the final product .

-

Mechanism :

This reaction is widely used in organic synthesis for constructing complex molecules, including pharmaceuticals like tametraline .

Acyloin Condensation

This compound undergoes acyloin condensation to produce 2-hydroxycyclobutanone . This reaction involves the elimination of ethanol and subsequent cyclization under specific conditions .

Key Features :

-

Conditions : Typically requires a strong base (e.g., sodium metal) and high temperatures.

-

Product : A cyclic ketone with hydroxyl functionality, useful in further organic transformations .

Hydrolysis Reactions

This compound undergoes hydrolysis to form succinic acid and ethanol. This reaction is catalyzed by acidic cation exchange resins, which offer advantages over free acid catalysts, such as ease of separation from products .

Comparison of Catalysts :

| Catalyst Type | Crosslinking | Reaction Rate (Relative) |

|---|---|---|

| Gel-type (e.g., Dowex 50W-X8) | Low | High |

| Macroreticular (e.g., Amberlyst 15) | High | Moderate |

| Free Acid (e.g., H₂SO₄) | N/A | Lower |

Key Observations :

-

Gel-type resins with lower crosslinking exhibit higher catalytic activity due to better accessibility of active sites .

-

The reaction proceeds through a consecutive mechanism, forming monoethyl succinate as an intermediate before yielding succinic acid .

Role in Metabolic Studies

While this compound itself is a synthetic compound, it has been used as a precursor in metabolic research. For example:

-

13C-Labeled Derivatives : this compound is used to synthesize labeled metabolites for studying the tricarboxylic acid (TCA) cycle .

-

SDH Inhibition : this compound mimics succinate accumulation caused by succinate dehydrogenase (SDH) inhibition, aiding in understanding metabolic pathways .

Precursor for Ketoglutaric Acid

This compound reacts with oxalate esters via condensation to form ketoglutaric acid. This reaction highlights its versatility as a building block in organic synthesis .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling diethyl succinate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage : Store in sealed containers at -20°C for long-term stability, away from acids, bases, and oxidizers .

- Disposal : Collect waste in approved containers and follow local regulations for organic ester disposal .

- Contradictions : While some SDS classify it as non-hazardous, others note eye irritation (H319) and aquatic toxicity (H402). Always prioritize the most recent SDS .

Q. How can this compound be quantified in complex matrices like food or biological samples?

- Methodological Answer :

- Analytical Techniques : Use Near-Infrared (NIR) spectroscopy for non-destructive quantification in wine (R² = 0.94–0.97 for volatile compounds) .

- Chromatography : Pair GC-MS with polar capillary columns for separation, using internal standards (e.g., deuterated analogs) to improve accuracy .

- Calibration : Prepare standard curves in matrix-matched solutions to account for interference .

Q. What are the optimal conditions for synthesizing this compound via esterification?

- Methodological Answer :

- Reaction Setup : Use succinic acid and ethanol in a 1:4 molar ratio with concentrated sulfuric acid as a catalyst.

- Reflux : Maintain at 80–100°C for 6–8 hours under anhydrous conditions.

- Purification : Neutralize residual acid with sodium bicarbonate, followed by distillation under reduced pressure (boiling point: 216–217°C) .

Advanced Research Questions

Q. How can hyperpolarized this compound enable real-time monitoring of TCA cycle dynamics in vivo?

- Methodological Answer :

- Hyperpolarization : Dissolve this compound in DMSO and polarize via dynamic nuclear polarization (DNP) at 1.2 K to enhance ¹³C MRI/MRS sensitivity .

- Injection : Administer 10–20 µmol intravenously to mice; track downstream metabolites (malate, fumarate, aspartate) within seconds .

- Pharmacological Inhibition : Co-administer 3-nitropropionate (succinate dehydrogenase inhibitor) to validate metabolic flux changes .

Q. How does this compound’s membrane permeability influence its utility in differentiating intracellular vs. extracellular succinate signaling?

- Methodological Answer :

- Experimental Design : Compare sodium succinate (extracellular, GPR91 agonist) and this compound (cell-permeable, GPR91-inactive) in macrophage models .

- Assays : Measure IL-1β secretion via ELISA after LPS stimulation. This compound fails to rescue DCA-mediated IL-1β inhibition, confirming intracellular targeting .

- Controls : Use pertussis toxin (G-protein inhibitor) and GPR91 antagonists to isolate signaling pathways .

Q. What electrochemical parameters optimize the paired electrosynthesis of this compound from diethyl fumarate?

- Methodological Answer :

- Electrolysis Setup : Use interdigitated microband electrodes in methanol without supporting electrolytes .

- Galvanostatic Conditions : Apply 10 mA/cm² current density; monitor conversion via cyclic voltammetry .

- Yield Enhancement : Maintain laminar flow to minimize diffusion limitations (Table 4: >90% Faradaic efficiency under optimized flow) .

Q. How do structural modifications of succinate esters affect their metabolic stability and toxicity profiles?

- Methodological Answer :

- Comparative Toxicology : Use read-across data from dimethyl succinate (REACH dossier) to infer acute toxicity (oral LD₅₀ >8,530 mg/kg in rats) .

- Metabolic Studies : Incubate this compound with liver microsomes; quantify hydrolyzed succinate via LC-MS to assess esterase susceptibility .

- Environmental Impact : Follow OECD 301 guidelines for biodegradability testing in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.